Ninerafaxstat trihydrochloride

Description

BenchChem offers high-quality Ninerafaxstat trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ninerafaxstat trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

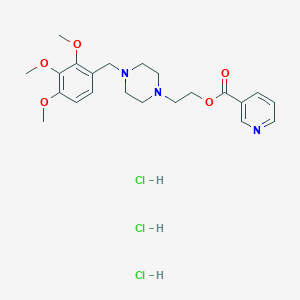

Structure

3D Structure of Parent

Properties

CAS No. |

2311824-72-1 |

|---|---|

Molecular Formula |

C22H32Cl3N3O5 |

Molecular Weight |

524.9 g/mol |

IUPAC Name |

2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate;trihydrochloride |

InChI |

InChI=1S/C22H29N3O5.3ClH/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17;;;/h4-8,15H,9-14,16H2,1-3H3;3*1H |

InChI Key |

XDBODYSZDLGFRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ninerafaxstat: A Deep Dive into Partial Fatty Acid Oxidation Inhibition for Cardiometabolic Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ninerafaxstat is an investigational, first-in-class cardiac mitotrope that acts as a partial fatty acid oxidation (pFOX) inhibitor. By selectively targeting the terminal enzyme of the mitochondrial long-chain fatty acid β-oxidation pathway, 3-ketoacyl-CoA thiolase (3-KAT), Ninerafaxstat orchestrates a metabolic shift in the heart. This guide provides an in-depth technical overview of Ninerafaxstat, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing its impact on cellular signaling pathways. The information presented is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this novel therapeutic agent and its potential in treating cardiovascular diseases characterized by energetic imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).

Introduction: The Energetic Basis of Cardiac Dysfunction

The heart has a substantial and continuous demand for adenosine (B11128) triphosphate (ATP) to fuel its contractile function.[1] Under normal physiological conditions, the heart primarily relies on the mitochondrial oxidation of fatty acids for energy production. However, in various pathological states, including hypertrophic cardiomyopathy and heart failure, this reliance on fatty acid oxidation can become detrimental.[2][3] The oxidation of fatty acids is less oxygen-efficient compared to glucose oxidation, meaning it requires more oxygen to produce the same amount of ATP.[2] In conditions of myocardial stress or ischemia, this inefficiency can lead to a critical energy deficit, contributing to contractile dysfunction and disease progression.[2][3]

Ninerafaxstat emerges as a promising therapeutic strategy by addressing this fundamental issue of impaired cardiac energetics.[1] As a pFOX inhibitor, it modulates the heart's substrate utilization, shifting the preference from fatty acids towards the more oxygen-efficient glucose pathway.[1] This metabolic reprogramming is designed to improve the overall efficiency of mitochondrial energy generation, thereby enhancing cardiac function without inducing negative inotropic effects, altering heart rate, or affecting blood pressure.[1]

Chemical and Physical Properties of Ninerafaxstat

Ninerafaxstat, also known as IMB-1018972, is an orally active small molecule. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate |

| Molecular Formula | C22H29N3O5 |

| Molar Mass | 415.490 g·mol−1 |

| CAS Number | 2254741-41-6 |

| Stereochemistry | Achiral |

Mechanism of Action: Targeting 3-Ketoacyl-CoA Thiolase

Ninerafaxstat exerts its therapeutic effect through the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial fatty acid β-oxidation spiral.[3] The β-oxidation pathway is a four-step process that sequentially shortens fatty acyl-CoA chains to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.

The four key enzymatic steps in fatty acid β-oxidation are:

-

Dehydrogenation by acyl-CoA dehydrogenase.

-

Hydration by enoyl-CoA hydratase.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

-

Thiolytic cleavage by 3-ketoacyl-CoA thiolase.

By inhibiting 3-KAT, Ninerafaxstat partially blocks this final step, leading to a reduction in the rate of fatty acid oxidation. This, in turn, promotes a compensatory increase in glucose oxidation to meet the heart's energy demands. The shift to glucose metabolism is more oxygen-efficient, resulting in a greater ATP yield per molecule of oxygen consumed. This enhanced energetic efficiency is believed to be the primary driver of the observed improvements in cardiac function.[3]

Clinical Development and Efficacy

Ninerafaxstat is currently being evaluated in several clinical trials for various cardiovascular indications. The most prominent of these are the IMPROVE-HCM trial in patients with non-obstructive hypertrophic cardiomyopathy and the IMPROVE-DiCE trial in patients with diabetic cardiomyopathy and heart failure with preserved ejection fraction.

IMPROVE-HCM Trial (NCT04826185)

The IMPROVE-HCM trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and efficacy of Ninerafaxstat in patients with symptomatic nHCM.[4][5]

A total of 67 patients were enrolled across 12 centers in North America and the United Kingdom.[4] Key baseline characteristics are summarized in the table below.

| Characteristic | Ninerafaxstat (n=34) | Placebo (n=33) |

| Mean Age (years) | 56.9 (± 11.8) | 56.9 (± 11.8) |

| Female (%) | 55 | 55 |

| Maximal LV Wall Thickness (mm) | 18.8 (± 4.4) | 18.8 (± 4.4) |

| Mean Ejection Fraction (%) | 65.4 (± 5.2) | 65.4 (± 5.2) |

| NYHA Class II (%) | 59 | 59 |

| NYHA Class III (%) | 35 | 35 |

| Peak VO2 (mL/kg/min) | 19.2 (± 3.9) | 19.2 (± 3.9) |

| Peak VO2 (% predicted) | 60.5 (± 10.1) | 60.5 (± 10.1) |

After 12 weeks of treatment with 200 mg of Ninerafaxstat twice daily, the following key efficacy outcomes were observed:

| Endpoint | Ninerafaxstat | Placebo | p-value |

| Change in VE/VCO2 slope | -0.3 | +1.6 | 0.006 |

| Change in KCCQ-CSS (LS Mean) | +3.2 | - | 0.2 |

| Change in KCCQ-CSS (baseline ≤80) | +9.4 | - | 0.04 |

| Change in Left Atrial Dimension | Favorable change | - | - |

Treatment with Ninerafaxstat resulted in a statistically significant improvement in ventilatory efficiency (VE/VCO2 slope), a measure of cardiopulmonary function.[2][4] While the overall change in the Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS) was not statistically significant, a post-hoc analysis of patients with a baseline score of ≤80 (indicating more significant symptoms) showed a clinically meaningful and statistically significant improvement.[2][4]

Ninerafaxstat was generally well-tolerated.[4][6] The incidence of treatment-emergent serious adverse events was 11.8% in the Ninerafaxstat group compared to 6.1% in the placebo group.[4] There were no significant between-group differences in changes to ejection fraction, blood pressure, or heart rate.[4]

IMPROVE-DiCE Trial (NCT04826159)

The IMPROVE-DiCE trial was a Phase 2a, single-center, open-label study investigating the effects of Ninerafaxstat in patients with diabetic cardiomyopathy.[7][8]

Patients treated with Ninerafaxstat demonstrated significant improvements in cardiac energetics and function:

| Endpoint | Improvement | p-value |

| Phosphocreatine (B42189)/Adenosine Triphosphate (PCr/ATP) Median | 32% increase | < 0.01 |

| Myocardial Triglyceride Content | 34% reduction | 0.026 |

| LV Peak Circumferential Diastolic Strain Rate | 15% improvement | < 0.047 |

| Peak LV Filling Rate | 11% improvement | < 0.05 |

| Pyruvate (B1213749) Dehydrogenase (PDH) Flux | Increased in 7 of 9 patients | 0.08 |

These results indicate that Ninerafaxstat can improve myocardial energy status, reduce lipotoxicity, and enhance diastolic function in patients with diabetic cardiomyopathy.[7] The trend towards increased pyruvate dehydrogenase flux is consistent with the proposed mechanism of shifting substrate utilization towards glucose.[7]

Detailed Experimental Protocols

A comprehensive understanding of the methodologies employed in the clinical evaluation of Ninerafaxstat is crucial for the interpretation of the results.

Cardiopulmonary Exercise Testing (CPET)

Objective: To assess exercise capacity and ventilatory efficiency.

Protocol (as typically performed in HCM trials):

-

Equipment: Cycle ergometer or treadmill.

-

Procedure:

-

Patients perform a symptom-limited, incremental exercise test.

-

Workload is progressively increased according to a standardized protocol (e.g., ramp protocol on a cycle ergometer).

-

Continuous monitoring of heart rate, blood pressure, and 12-lead electrocardiogram.

-

Breath-by-breath analysis of expired gases to measure oxygen uptake (VO2), carbon dioxide output (VCO2), and minute ventilation (VE).

-

-

Key Parameters Measured:

-

Peak VO2: The highest oxygen uptake achieved during the test, a measure of maximal aerobic capacity.

-

VE/VCO2 slope: A measure of ventilatory efficiency, reflecting the matching of ventilation to perfusion in the lungs.

-

Anaerobic Threshold (AT): The point at which metabolism shifts from aerobic to anaerobic.

-

31P Magnetic Resonance Spectroscopy (31P-MRS)

Objective: To non-invasively assess myocardial high-energy phosphate (B84403) metabolism.

Protocol:

-

Equipment: 3T or 7T MRI scanner with a 31P surface coil.

-

Procedure:

-

The patient is positioned supine in the scanner with the 31P coil placed over the chest.

-

A voxel is localized to the interventricular septum.

-

31P spectra are acquired using a pulse-acquire sequence.

-

-

Data Analysis:

-

The areas under the peaks for phosphocreatine (PCr) and the γ-phosphate of ATP are quantified.

-

The PCr/ATP ratio is calculated as a measure of the myocardial energy state.

-

1H Magnetic Resonance Spectroscopy (1H-MRS)

Objective: To quantify myocardial triglyceride content.

Protocol:

-

Equipment: 3T MRI scanner with a 1H surface coil.

-

Procedure:

-

The patient is positioned in the scanner, and a voxel is placed in the interventricular septum.

-

Spectra are acquired using a PRESS (Point RESolved Spectroscopy) sequence with and without water suppression.

-

ECG and respiratory gating are used to minimize motion artifacts.

-

-

Data Analysis:

-

The resonance signals for lipids (at 0.9 and 1.3 ppm) are quantified.

-

Myocardial triglyceride content is expressed relative to the unsuppressed water signal.

-

Hyperpolarized [1-13C]pyruvate Magnetic Resonance Spectroscopy

Objective: To measure in vivo pyruvate dehydrogenase (PDH) flux.

Protocol:

-

Equipment: MRI scanner equipped for 13C spectroscopy and a hyperpolarizer.

-

Procedure:

-

[1-13C]pyruvate is hyperpolarized using dynamic nuclear polarization.

-

The hyperpolarized pyruvate is rapidly dissolved and injected intravenously into the patient.

-

Dynamic 13C spectra are acquired from the heart.

-

-

Data Analysis:

-

The conversion of [1-13C]pyruvate to [13C]bicarbonate is measured.

-

The rate of bicarbonate production is used as an index of PDH flux.

-

Future Directions and Conclusion

The promising results from the Phase 2 clinical trials of Ninerafaxstat provide a strong rationale for its continued development. The upcoming Phase 3 trials will be crucial in definitively establishing its efficacy and safety in larger patient populations with nHCM and HFpEF.

Ninerafaxstat's unique mechanism of action, targeting the fundamental energetic deficit in cardiac disease, represents a novel and potentially transformative therapeutic approach. By shifting the heart's metabolic preference towards the more oxygen-efficient glucose oxidation pathway, Ninerafaxstat has the potential to improve symptoms, enhance exercise capacity, and ultimately improve the quality of life for patients with these challenging cardiovascular conditions. The in-depth technical understanding of its mechanism and the methodologies for its evaluation, as outlined in this guide, will be instrumental for the researchers and drug development professionals working to bring this innovative therapy to patients in need.

References

- 1. hcplive.com [hcplive.com]

- 2. Phase 2 results for cardiac mitotrope in patients with nonobstructive HCM - - PACE-CME [pace-cme.org]

- 3. johnsonfrancis.org [johnsonfrancis.org]

- 4. IMPROVE-HCM: Novel Ninerafaxstat Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]

- 5. Imbria Reports Positive Topline Results for Investigational New Drug Ninerafaxstat in Patients with Non-obstructive Hypertrophic Cardiomyopathy - SV Health Investors [svhealthinvestors.com]

- 6. Ninerafaxstat Well-Tolerated and Safe for Nonobstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]

- 7. researchgate.net [researchgate.net]

- 8. imbria.com [imbria.com]

An In-depth Technical Guide to Ninerafaxstat Trihydrochloride: A Novel Modulator of Cardiac Energy Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat trihydrochloride is an investigational, orally active small molecule that acts as a novel cardiac mitotrope by modulating myocardial energy metabolism. As a competitive inhibitor of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT), Ninerafaxstat induces a metabolic shift from fatty acid oxidation towards the more oxygen-efficient glucose oxidation pathway for ATP production. This mechanism of action holds therapeutic promise for cardiovascular diseases characterized by impaired cardiac energetics, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for Ninerafaxstat trihydrochloride.

Chemical Structure and Properties

Ninerafaxstat trihydrochloride is the trihydrochloride salt of Ninerafaxstat. Its chemical identity and physicochemical properties are summarized below.

Chemical Structure:

-

IUPAC Name: 2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate;trihydrochloride[1]

-

CAS Number: 2311824-72-1[1]

-

Chemical Formula: C₂₂H₃₂Cl₃N₃O₅[1]

-

Molecular Weight: 524.9 g/mol [1]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₂Cl₃N₃O₅ | [1] |

| Molecular Weight | 524.9 g/mol | [1] |

| Solubility | Soluble in DMSO (45 mg/mL) | [2] |

| Melting Point | Not publicly available | |

| pKa | Not publicly available |

Mechanism of Action: Shifting Cardiac Metabolism

The primary mechanism of action of Ninerafaxstat is the competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid β-oxidation spiral.[3] This inhibition leads to a partial suppression of fatty acid oxidation (FAO). Consequently, the cardiac muscle shifts its substrate preference towards glucose oxidation for the generation of ATP. This metabolic reprogramming is significant because glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, thus improving the efficiency of myocardial energy production, particularly in ischemic conditions.[4][5] Ninerafaxstat is a prodrug that is metabolized into three active metabolites.

Signaling Pathway Diagram

The following diagram illustrates the effect of Ninerafaxstat on cardiac energy metabolism.

References

- 1. Ninerafaxstat trihydrochloride | C22H32Cl3N3O5 | CID 155801579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ninerafaxstat in the Treatment of Cardiometabolic Disease: Shifting Metabolic Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and Efficacy of Metabolic Modulation With Ninerafaxstat in Patients With Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Ninerafaxstat and Its Impact on Mitochondrial Energy Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat (B12786360) is an investigational cardiac mitotrope designed to address the energetic imbalance observed in several cardiovascular diseases. As a partial fatty acid oxidation (pFOX) inhibitor, it modulates the heart's primary energy source, shifting metabolism from fatty acids towards the more oxygen-efficient glucose pathway. This shift aims to enhance mitochondrial energy production, particularly in conditions of ischemic or metabolic stress. This document provides a detailed examination of ninerafaxstat's mechanism of action, a summary of key quantitative findings from clinical trials, and an overview of the experimental protocols used to evaluate its effects on mitochondrial and cardiac function.

Core Mechanism of Action: Modulating Cardiac Energetics

The heart is a highly energy-dependent organ that primarily metabolizes fatty acids to generate the vast amounts of adenosine (B11128) triphosphate (ATP) required for continuous contraction and relaxation.[1][2][3][4][5] However, under certain pathological conditions such as hypertrophic cardiomyopathy (HCM) and heart failure with preserved ejection fraction (HFpEF), this reliance on fatty acid oxidation can become inefficient, leading to an energy-deficient state.[3][6] Fatty acid oxidation consumes more oxygen per unit of ATP produced compared to glucose oxidation.[2][3][6]

Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor that works by directly and competitively inhibiting 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the mitochondrial long-chain fatty acid β-oxidation spiral.[6][7] By partially blocking this pathway, ninerafaxstat compels cardiomyocytes to increase their utilization of glucose for energy. This metabolic reprogramming results in more efficient ATP production relative to oxygen consumption, thereby improving the overall energy status of the heart.[1][4][5][7] This targeted action at the level of the mitochondria classifies ninerafaxstat as a "cardiac mitotrope," a therapeutic agent that aims to improve cardiac performance by enhancing mitochondrial energy generation.[6][7] Preclinical studies have indicated that ninerafaxstat is a prodrug with three metabolically active metabolites.[7]

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Positive Results for Patients with Non-obstructive Hypertrophic Cardiomyopathy Treated with Ninerafaxstat in the Phase 2 IMPROVE-HCM Trial Presented During a Late-Breaking Clinical Trial Session at ACC.24 - SV Health Investors [svhealthinvestors.com]

- 4. imbria.com [imbria.com]

- 5. Imbria Reports Positive Topline Results for Investigational New Drug Ninerafaxstat in Patients with Non-obstructive Hypertrophic Cardiomyopathy - SV Health Investors [svhealthinvestors.com]

- 6. IMPROVE-HCM: Novel Ninerafaxstat Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]

- 7. m.youtube.com [m.youtube.com]

Investigating the Therapeutic Targets of Ninerafaxstat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat is an investigational cardiac mitotrope currently in clinical development for the treatment of cardiovascular diseases characterized by myocardial energy imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). As a partial fatty acid oxidation (pFOX) inhibitor, Ninerafaxstat offers a novel therapeutic approach by modulating cardiac energy metabolism. This document provides an in-depth technical overview of Ninerafaxstat's core mechanism of action, its primary therapeutic target, and a summary of key clinical findings. It includes detailed experimental methodologies, quantitative data from clinical trials, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction

The healthy heart primarily relies on the mitochondrial oxidation of fatty acids to meet its high energy demands in the form of adenosine (B11128) triphosphate (ATP).[1] However, under certain pathological conditions, such as hypertrophic cardiomyopathy and heart failure, this reliance on fatty acid oxidation can become inefficient, leading to an energy deficit and contributing to disease progression.[2] This state of "metabolic disadvantage" arises because fatty acid oxidation consumes more oxygen per molecule of ATP produced compared to glucose oxidation.[3][4]

Ninerafaxstat is a first-in-class cardiac mitotrope designed to address this metabolic inefficiency.[5] By partially inhibiting fatty acid oxidation, it shifts the heart's energy substrate preference towards glucose metabolism.[1][6] This metabolic shift is believed to enhance cardiac energy production, especially in oxygen-limited conditions, thereby improving cardiac function and patient symptoms.[1][7]

Core Mechanism of Action and Therapeutic Target

The primary therapeutic target of Ninerafaxstat is 3-ketoacyl-CoA thiolase (3-KAT) , the final enzyme in the mitochondrial beta-oxidation pathway of long-chain fatty acids.[5][8] Ninerafaxstat acts as a direct competitive inhibitor of this enzyme.[5][8]

By inhibiting 3-KAT, Ninerafaxstat reduces the rate of fatty acid oxidation, leading to a decrease in the production of acetyl-CoA from fatty acids. This reduction in fatty acid-derived acetyl-CoA alleviates the inhibition of pyruvate (B1213749) dehydrogenase (PDH), a key enzyme in glucose oxidation.[2] The subsequent increase in glucose oxidation is more oxygen-efficient, leading to improved myocardial energetics.[7]

Signaling Pathway of Ninerafaxstat's Action

The following diagram illustrates the signaling pathway affected by Ninerafaxstat.

Caption: Mechanism of action of Ninerafaxstat in cardiac myocytes.

Quantitative Data from Clinical Trials

Ninerafaxstat has been evaluated in several clinical trials, with key data emerging from the IMPROVE-HCM and IMPROVE-DiCE studies.

Table 1: Efficacy Data from the IMPROVE-HCM Trial (nHCM Patients)[8][9]

| Endpoint | Ninerafaxstat (n=34) | Placebo (n=33) | LS Mean Difference (95% CI) | p-value |

| Change in VE/VCO2 Slope | -0.3 | +1.6 | -2.1 (-3.6 to -0.6) | 0.006 |

| Change in Peak VO2 (mL/kg/min) | - | - | - | 0.90 |

| Change in KCCQ-CSS | +5 | +1 | 3.2 (-2.9 to 9.2) | 0.30 |

| Change in KCCQ-CSS (Baseline ≤80) | - | - | 9.4 (0.3 to 18.5) | 0.04 |

KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire Clinical Summary Score; LS: Least Squares; VE/VCO2: Ventilatory Efficiency

Table 2: Safety Data from the IMPROVE-HCM Trial (nHCM Patients)[8][9]

| Adverse Event | Ninerafaxstat (n=34) | Placebo (n=33) |

| Serious Adverse Events | 11.8% (n=4) | 6.1% (n=2) |

| Any Treatment-Emergent AE | 70.6% | 60.6% |

Table 3: Key Findings from the IMPROVE-DiCE Trial (Diabetic Cardiomyopathy)[10]

| Endpoint | Result | p-value |

| Change in Cardiac PCr/ATP Ratio | Statistically significant increase | - |

| LV Systolic Reserve Capacity with Exercise | Increased | - |

| 6-Minute Walk Distance | Improved | - |

PCr/ATP: Phosphocreatine to Adenosine Triphosphate Ratio; LV: Left Ventricular

Experimental Protocols

Detailed protocols for the specific assays used in the development of Ninerafaxstat are proprietary. However, this section provides representative methodologies for key experiments based on established scientific principles.

3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay (Representative Protocol)

This protocol is based on spectrophotometric assays used for other thiolase enzymes.[5]

Objective: To determine the in vitro inhibitory activity of Ninerafaxstat on 3-KAT.

Principle: The thiolytic cleavage of a 3-ketoacyl-CoA substrate by 3-KAT in the presence of Coenzyme A (CoA) results in the formation of acetyl-CoA and a shortened acyl-CoA. The reaction can be monitored by measuring the decrease in the absorbance of the 3-ketoacyl-CoA substrate.

Materials:

-

Purified recombinant human mitochondrial 3-KAT

-

Ninerafaxstat

-

Acetoacetyl-CoA (substrate)

-

Coenzyme A (CoA)

-

Tris-HCl buffer

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Ninerafaxstat in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add Tris-HCl buffer, CoA, and varying concentrations of Ninerafaxstat.

-

Add purified 3-KAT enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding acetoacetyl-CoA to each well.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 303 nm for acetoacetyl-CoA) over time using a spectrophotometer.

-

Calculate the initial reaction velocity for each Ninerafaxstat concentration.

-

Determine the IC50 value of Ninerafaxstat by plotting the reaction velocity against the inhibitor concentration.

IMPROVE-HCM Clinical Trial Protocol (Summary)[3][11][12]

Objective: To evaluate the safety, tolerability, and efficacy of Ninerafaxstat in patients with symptomatic nHCM.

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.

Patient Population: Patients with a diagnosis of nHCM, left ventricular outflow tract gradient <30 mm Hg, ejection fraction ≥50%, and peak oxygen consumption <80% predicted.[8]

Intervention:

-

Ninerafaxstat 200 mg twice daily

-

Matching placebo

Duration: 12 weeks of treatment.[8]

Primary Endpoint: Safety and tolerability, assessed by the incidence and severity of treatment-emergent adverse events.[8]

Secondary Efficacy Endpoints:

-

Change in exercise capacity as measured by cardiopulmonary exercise testing (CPET), including peak VO2 and VE/VCO2 slope.

-

Change in patient-reported health status using the Kansas City Cardiomyopathy Questionnaire (KCCQ).

-

Changes in cardiac structure and function assessed by cardiovascular magnetic resonance (CMR) in a sub-study.[3]

Experimental Workflow for Clinical Evaluation

The following diagram outlines the typical workflow for a patient enrolled in a clinical trial such as IMPROVE-HCM.

Caption: Workflow of the IMPROVE-HCM clinical trial.

Conclusion

Ninerafaxstat represents a targeted therapeutic strategy aimed at correcting the underlying energy imbalance in certain cardiac diseases. Its mechanism of action, centered on the inhibition of 3-ketoacyl-CoA thiolase, leads to a favorable shift in myocardial metabolism from fatty acid to glucose oxidation. Clinical data from Phase 2 trials in nHCM and diabetic cardiomyopathy have shown promising results in terms of safety and efficacy, supporting further investigation in larger, pivotal studies. The continued development of Ninerafaxstat holds the potential to provide a valuable new treatment option for patients with these challenging cardiovascular conditions.

References

- 1. imbria.com [imbria.com]

- 2. The Contribution of Cardiac Fatty Acid Oxidation to Diabetic Cardiomyopathy Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. Ninerafaxstat in the Treatment of Cardiometabolic Disease: Shifting Metabolic Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

Preclinical Bioactivity of Ninerafaxstat: An Overview of a Novel Metabolic Modulator

Absence of Preclinical Data in NASH Models

Despite a comprehensive search of publicly available scientific literature, no preclinical studies investigating the bioactivity of Ninerafaxstat in animal models of Non-alcoholic Steatohepatitis (NASH) have been identified. The development of Ninerafaxstat has been primarily focused on its therapeutic potential in cardiovascular diseases. Therefore, this document will outline the established mechanism of action of Ninerafaxstat and summarize its preclinical and clinical findings in the context of cardiovascular disease, which may provide a theoretical framework for its potential, yet unproven, effects on hepatic metabolism.

Core Mechanism of Action: Partial Fatty Acid Oxidation (pFOX) Inhibition

Ninerafaxstat is a novel, investigational cardiac mitotrope that acts as a partial fatty acid oxidation (pFOX) inhibitor.[1] In states of metabolic stress, such as in heart failure, the heart's energy metabolism shifts towards an over-reliance on fatty acid oxidation, which is less oxygen-efficient compared to glucose oxidation.[2][3] Ninerafaxstat works by partially inhibiting the beta-oxidation of long-chain fatty acids in the mitochondria. This action is achieved through the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[4] This metabolic shift is intended to increase cardiac efficiency, particularly when oxygen supply is limited.[4]

The primary mechanism of action of Ninerafaxstat is to shift the heart's energy substrate preference from fatty acids towards glucose.[1] This metabolic reprogramming leads to a more efficient generation of mitochondrial ATP, which is crucial for maintaining normal cardiac function, without negatively impacting heart rate, rhythm, ejection fraction, or blood pressure.[1]

References

Ninerafaxstat Trihydrochloride: A Technical Guide to a Novel Cardiac Mitotrope for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat trihydrochloride is an investigational, first-in-class cardiac mitotrope designed to address the energetic deficits underlying various cardiovascular diseases. By partially inhibiting mitochondrial fatty acid oxidation (pFOX), Ninerafaxstat aims to shift the heart's energy metabolism towards the more oxygen-efficient pathway of glucose oxidation. This novel mechanism holds the potential to improve cardiac function and alleviate symptoms in conditions characterized by myocardial ischemia and energetic impairment, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). This technical guide provides an in-depth overview of Ninerafaxstat, summarizing its mechanism of action, key preclinical and clinical findings, and detailed experimental protocols to support further cardiovascular research.

Introduction: The Energetic Basis of Cardiac Dysfunction

The heart has a high and continuous energy demand to sustain its contractile function.[1] Under normal physiological conditions, the myocardium primarily utilizes fatty acid oxidation for ATP production.[2] However, in pathological states such as heart failure and ischemic heart disease, this reliance on fatty acids can become detrimental.[2] Fatty acid oxidation consumes more oxygen per unit of ATP produced compared to glucose oxidation, leading to a state of "metabolic disadvantage" when oxygen supply is limited.[2][3] This energetic imbalance is a key feature of cardiac dysfunction and a promising target for therapeutic intervention.[4]

Ninerafaxstat emerges as a novel therapeutic agent that directly addresses this metabolic maladaptation. As a partial fatty acid oxidation (pFOX) inhibitor, it aims to optimize cardiac energy production by promoting a shift towards glucose utilization, thereby improving the efficiency of ATP synthesis.[1][4] This document serves as a comprehensive resource for researchers, providing detailed information on the scientific foundation and practical application of Ninerafaxstat in cardiovascular disease research.

Mechanism of Action: Shifting the Cardiac Metabolic Paradigm

Ninerafaxstat's primary mechanism of action is the partial inhibition of mitochondrial fatty acid oxidation. It is a prodrug with three metabolically active metabolites. The specific enzymatic target is believed to be 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the beta-oxidation spiral. By competitively inhibiting this enzyme, Ninerafaxstat reduces the rate of fatty acid breakdown for energy production.

This reduction in fatty acid oxidation has a reciprocal effect on glucose metabolism. The subsequent decrease in acetyl-CoA derived from fatty acids alleviates the inhibition of pyruvate (B1213749) dehydrogenase (PDH), a key enzyme that gates the entry of glucose-derived pyruvate into the Krebs cycle for complete oxidation.[5] This leads to an increased coupling of glycolysis with glucose oxidation, a more oxygen-efficient process for ATP generation.[4] The net effect is an improvement in the heart's overall energy efficiency, particularly under conditions of limited oxygen supply.

Quantitative Data from Clinical Trials

Ninerafaxstat has been evaluated in Phase 2 clinical trials for non-obstructive hypertrophic cardiomyopathy (IMPROVE-HCM) and diabetic cardiomyopathy/HFpEF (IMPROVE-DiCE). The key quantitative findings from these studies are summarized below.

IMPROVE-HCM Trial: Efficacy in Non-Obstructive Hypertrophic Cardiomyopathy

The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled study that enrolled 67 patients with symptomatic nHCM.[6] Participants received Ninerafaxstat 200 mg twice daily or placebo for 12 weeks.[6]

| Parameter | Ninerafaxstat Group | Placebo Group | P-value | Citation |

| Ventilatory Efficiency (VE/VCO2 slope) | LS Mean Difference: -2.1 | 0.006 | [3] | |

| KCCQ-CSS (Overall) | LS Mean Difference: 3.2 | 0.2 | [3] | |

| KCCQ-CSS (Baseline ≤80) | LS Mean Difference: 9.4 | 0.04 | [3] | |

| Left Atrial Size Change | Mean: -0.9 mm | Mean: +0.10 mm | 0.01 | [5][7] |

IMPROVE-DiCE Trial: Efficacy in Diabetic Cardiomyopathy and HFpEF

The IMPROVE-DiCE trial was a two-part, open-label Phase 2a study. Part 1 focused on patients with type 2 diabetes and obesity, while Part 2 focused on patients with cardiometabolic HFpEF.

| Parameter (Part 1: T2D & Obesity) | Change from Baseline | P-value | Citation |

| Cardiac PCr/ATP Ratio (Median) | +32% | <0.01 | [5][8] |

| Myocardial Triglyceride Content | -34% | 0.026 | [5] |

| LV Peak Circumferential Diastolic Strain Rate | +15% | <0.047 | [5] |

| Peak LV Filling Rate | +11% | <0.05 | [5] |

| Parameter (Part 2: Cardiometabolic HFpEF) | Outcome | P-value | Citation |

| Cardiac PCr/ATP Ratio | Statistically significant increase | 0.02 | [9] |

| LV Systolic Reserve Capacity with Exercise | Significant improvement | 0.03 | [9] |

Experimental Protocols

This section outlines the key experimental methodologies employed in the clinical evaluation of Ninerafaxstat.

Cardiopulmonary Exercise Testing (CPET)

Objective: To assess functional capacity and ventilatory efficiency.

Methodology:

-

Protocol: Symptom-limited exercise testing is performed on a cycle ergometer or treadmill. A ramp protocol is often preferred in patients with hypertrophic cardiomyopathy.[10]

-

Gas Exchange Analysis: Breath-by-breath analysis of oxygen consumption (VO2) and carbon dioxide production (VCO2) is continuously measured.

-

Key Parameters:

-

Peak VO2: The highest oxygen consumption achieved during exercise, indicative of maximal aerobic capacity.

-

VE/VCO2 Slope: A measure of ventilatory efficiency, calculated as the slope of the relationship between minute ventilation (VE) and carbon dioxide output (VCO2).[11]

-

-

Procedure:

-

Baseline measurements of heart rate, blood pressure, and respiratory gases are recorded at rest.

-

The patient begins exercising at a low workload, which is gradually increased in a ramp-like fashion.

-

The test is terminated upon reaching maximal exertion, as indicated by patient-reported symptoms or predefined physiological criteria.

-

A cool-down period with continued monitoring is essential.

-

31-Phosphorus Magnetic Resonance Spectroscopy (31P-MRS)

Objective: To non-invasively assess myocardial high-energy phosphate (B84403) metabolism, specifically the ratio of phosphocreatine (B42189) to adenosine (B11128) triphosphate (PCr/ATP).

Methodology:

-

Instrumentation: A high-field MRI scanner (e.g., 3 Tesla) equipped with a 31P surface coil.

-

Patient Positioning: The patient is positioned prone to bring the heart closer to the surface coil placed on the chest.

-

Localization: A localization technique, such as Image-Selected In Vivo Spectroscopy (ISIS), is used to isolate the signal from the myocardium.

-

Data Acquisition: 31P spectra are acquired, showing distinct peaks for PCr and the three phosphate groups of ATP (α, β, and γ).

-

Quantification: The PCr/ATP ratio is calculated from the areas of the respective peaks in the spectrum.

Procedure:

-

The patient is positioned in the MRI scanner, and the 31P surface coil is placed over the precordium.

-

Anatomical images are acquired to guide the localization of the spectroscopic voxel within the interventricular septum.

-

31P spectra are acquired with appropriate pulse sequences and acquisition parameters.

-

The acquired spectra are processed to measure the peak areas of PCr and γ-ATP.

-

The PCr/ATP ratio is calculated.

Safety and Tolerability

Across the Phase 2 clinical trials, Ninerafaxstat has been generally well-tolerated.[12][13] In the IMPROVE-HCM trial, treatment-emergent serious adverse events occurred in 11.8% of patients in the Ninerafaxstat group compared to 6.1% in the placebo group.[6] The most common treatment-emergent adverse events were generally mild to moderate in severity.[6] Importantly, no significant adverse effects on left ventricular ejection fraction, blood pressure, or heart rate were observed.[13]

Future Directions and Conclusion

The promising results from the Phase 2 clinical program for Ninerafaxstat provide a strong rationale for its continued development in cardiovascular diseases characterized by energetic impairment. The observed improvements in cardiac energetics, functional capacity, and patient-reported outcomes in nHCM and HFpEF highlight the potential of this novel cardiac mitotrope to address significant unmet medical needs.[14][15]

Further investigation in larger, pivotal Phase 3 trials is warranted to confirm these findings and to further delineate the role of Ninerafaxstat in the management of these complex cardiovascular conditions. The ongoing research into Ninerafaxstat and other metabolic modulators represents a paradigm shift in the treatment of heart disease, moving beyond traditional hemodynamic approaches to directly target the fundamental energetic deficits that drive disease progression. This technical guide serves as a foundational resource for the scientific community to understand and further explore the therapeutic potential of Ninerafaxstat trihydrochloride.

References

- 1. Measurement of phosphocreatine to ATP ratio in normal and diseased human heart by 31P magnetic resonance spectroscopy using the rotating frame-depth selection technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of cardiac magnetic resonance to detect changes in metabolism in heart failure - Watson - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]

- 3. IMPROVE-HCM: Novel Ninerafaxstat Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]

- 4. Phase 2 results for cardiac mitotrope in patients with nonobstructive HCM - - PACE-CME [pace-cme.org]

- 5. Ninerafaxstat in the Treatment of Diabetic Cardiomyopathy and Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positive Results for Patients with Non-obstructive Hypertrophic Cardiomyopathy Treated with Ninerafaxstat in the Phase 2 IMPROVE-HCM Trial Presented During a Late-Breaking Clinical Trial Session at ACC.24 - SV Health Investors [svhealthinvestors.com]

- 7. IMPROVE-HCM: Ninerafaxstat May Fill a Niche in Nonobstructive HCM | tctmd.com [tctmd.com]

- 8. Imbria Presents Positive Clinical Data for Ninerafaxstat From IMPROVE-DiCE [drug-dev.com]

- 9. academic.oup.com [academic.oup.com]

- 10. atsjournals.org [atsjournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. The use of partial fatty acid oxidation inhibitors for metabolic therapy of angina pectoris and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Human Cardiac 31P-MR Spectroscopy at 3 Tesla Cannot Detect Failing Myocardial Energy Homeostasis during Exercise [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. ACC 2024: Ninerafaxstat in Patients With Nonobstructive Hypertrophic Cardiomyopathy | Conexiant [conexiant.com]

The Pharmacological Profile of Ninerafaxstat Trihydrochloride: A Novel Cardiac Mitotrope

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat trihydrochloride (also known as IMB-1018972) is an investigational first-in-class cardiac mitotrope designed to address the energetic deficit in cardiovascular diseases. By acting as a partial and competitive inhibitor of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT), Ninerafaxstat modulates cardiac metabolism, shifting the heart's energy preference from fatty acid oxidation (FAO) towards the more oxygen-efficient glucose oxidation pathway. This mechanism aims to improve myocardial energy production and function, particularly in conditions of ischemic or metabolic stress. This technical guide provides a comprehensive overview of the pharmacological profile of Ninerafaxstat, summarizing its mechanism of action, and available preclinical and clinical data, with a focus on its development for non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).

Introduction

The heart has a high and continuous energy demand, primarily met through the mitochondrial oxidation of fatty acids and glucose.[1] In various pathological states, such as heart failure and hypertrophic cardiomyopathy, myocardial energy metabolism is impaired, leading to a state of energetic deficit that contributes to contractile dysfunction and disease progression.[2][3] Ninerafaxstat is a novel therapeutic agent that targets this metabolic dysregulation. As a partial fatty acid oxidation (pFOX) inhibitor, it aims to optimize cardiac energy production by promoting a shift to glucose utilization, which generates more ATP per molecule of oxygen consumed compared to fatty acid oxidation.[4][5] This document details the current understanding of Ninerafaxstat's pharmacological properties.

Mechanism of Action

Ninerafaxstat's primary mechanism of action is the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the mitochondrial beta-oxidation pathway of long-chain fatty acids.[4] By partially inhibiting this enzyme, Ninerafaxstat reduces the rate of fatty acid oxidation, leading to a subsequent increase in glucose oxidation to meet the heart's energy demands. This metabolic shift is believed to enhance cardiac efficiency, especially in oxygen-limited conditions.[4]

Note on Quantitative Preclinical Data: Despite extensive literature review, specific quantitative data on the enzymatic inhibition of 3-ketoacyl-CoA thiolase by Ninerafaxstat, such as IC50 or Ki values, are not publicly available at the time of this report.

Pharmacokinetics

Ninerafaxstat is an orally administered prodrug.[4] In the body, it is hydrolyzed to its active moiety, IMB-1028814 (IMB-102). A significant portion of IMB-102 is further metabolized to trimetazidine. In vitro studies have indicated that multiple cytochrome P450 (CYP) enzymes, including CYP2C19 and CYP2D6, are involved in the metabolism of IMB-102.

A Phase 1 study in healthy volunteers demonstrated that orally administered Ninerafaxstat was well-tolerated and exhibited predictable pharmacokinetic characteristics.[1] The drug did not have a significant impact on hemodynamics or ECG indices.[1] A drug-drug interaction study concluded that Ninerafaxstat does not cause clinically significant inhibition of CYP3A4 or CYP2C8, and its metabolites are not clinically relevant substrates of CYP2D6, suggesting a low risk of drug-drug interactions with commonly used cardiovascular medications.

Note on Quantitative Preclinical Data: Detailed preclinical pharmacokinetic parameters in animal models are not publicly available.

Preclinical Pharmacology

A preclinical study in a murine model of post-myocardial infarction heart failure, induced by permanent coronary artery ligation, has been reported.[1] In this model, administration of Ninerafaxstat resulted in a progressive improvement in left ventricular systolic function compared to a vehicle-treated control group.[1] Furthermore, mice treated with Ninerafaxstat showed reduced myocardial fibrosis post-myocardial infarction.[1]

Table 1: Summary of Preclinical Efficacy of Ninerafaxstat

| Model System | Key Findings | Reference |

| Murine model of post-myocardial infarction heart failure | Progressive improvement in left ventricular systolic function; Reduced myocardial fibrosis. | [1] |

Note on Experimental Protocols: Detailed protocols for the preclinical studies, including specific dosing regimens, duration of treatment, and methods for assessing cardiac function and fibrosis, are not fully described in the available literature.

Clinical Development

Ninerafaxstat is under clinical investigation for the treatment of non-obstructive hypertrophic cardiomyopathy (nHCM), heart failure with preserved ejection fraction (HFpEF), and diabetic cardiomyopathy. The most extensive data available is from the Phase 2a IMPROVE-HCM and IMPROVE-DiCE trials.

IMPROVE-HCM Trial (NCT04826185)

The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled Phase 2a study designed to evaluate the safety, tolerability, and efficacy of Ninerafaxstat in patients with symptomatic nHCM.[6]

| Characteristic | Value (Mean ± SD or %) |

| Number of Patients | 67 |

| Age (years) | 57 ± 11.8 |

| Female | 55% |

| NYHA Class II/III | 59% / 35% |

| Maximal LV Wall Thickness (mm) | 18.8 ± 4.4 |

| Ejection Fraction (%) | 65.4 ± 5.2 |

| Peak VO2 (mL/kg/min) | 19.2 ± 3.9 |

| Peak VO2 (% predicted) | 60.5 ± 10.1 |

| Endpoint | Ninerafaxstat Group | Placebo Group | P-value |

| Change in VE/VCO2 Slope (LS Mean Difference) | -2.1 (95% CI: -3.6 to -0.6) | 0.006 | |

| Change in KCCQ-CSS (LS Mean Difference) | 3.2 (95% CI: -2.9 to 9.2) | 0.30 | |

| Change in KCCQ-CSS (Baseline ≤80, LS Mean Difference) | 9.4 (95% CI: 0.3 to 18.5) | 0.04 | |

| Change in Peak VO2 | No significant difference | No significant difference | 0.90 |

In the IMPROVE-HCM trial, Ninerafaxstat was found to be safe and well-tolerated.[7] Serious adverse events occurred in 11.8% of the Ninerafaxstat group and 6.1% of the placebo group.[7] There was no significant difference in the overall rate of adverse events between the two groups.[8] Importantly, there were no adverse events related to low ejection fraction, and no adverse effects on blood pressure or heart rate were observed.[8]

IMPROVE-DiCE Trial (NCT04826159)

The IMPROVE-DiCE trial was a Phase 2a, open-label, mechanistic study that utilized advanced imaging techniques, including multi-nuclear and hyperpolarized magnetic resonance spectroscopy (MRS), to quantify the metabolic and energetic responses to Ninerafaxstat.[3] The trial enrolled patients with type 2 diabetes and obesity who were at risk for heart failure with preserved ejection fraction (HFpEF).

| Endpoint | Result | P-value |

| Change in Cardiac PCr/ATP Ratio | 32% improvement | <0.01 |

| Change in Myocardial Triglyceride Content | 34% reduction | 0.026 |

| Change in LV Peak Circumferential Diastolic Strain Rate | 15% improvement | <0.047 |

| Change in Peak LV Filling Rate | 11% improvement | <0.05 |

| Change in Pyruvate Dehydrogenase (PDH) Flux | Increased in 7 of 9 patients | 0.08 |

These results provide direct evidence of Ninerafaxstat's ability to modulate cardiac metabolism and improve energetics and diastolic function in a patient population with metabolic dysfunction.

FORTITUDE-HCM Trial (NCT07023614)

Following the positive results of the IMPROVE-HCM trial, a global, multicenter, double-blind, placebo-controlled Phase 2b trial, FORTITUDE-HCM, has been initiated. This trial will further evaluate the efficacy and safety of Ninerafaxstat in a larger population of patients with symptomatic nHCM.

Summary and Future Directions

Ninerafaxstat trihydrochloride is a promising investigational agent that targets a fundamental aspect of cardiac pathophysiology – impaired energy metabolism. Its mechanism as a partial fatty acid oxidation inhibitor offers a novel approach to treating cardiovascular diseases characterized by an energy deficit, such as nHCM and HFpEF.

Clinical data from Phase 2a trials have demonstrated that Ninerafaxstat is safe, well-tolerated, and shows potential for improving exercise capacity, patient-reported outcomes, and direct measures of cardiac energetics and function. The ongoing Phase 2b FORTITUDE-HCM trial will provide more robust data on its efficacy in nHCM.

A significant gap in the publicly available information is the lack of detailed preclinical data, particularly quantitative measures of its enzymatic inhibition and comprehensive pharmacokinetic profiles in animal models. Future publications of this data would provide a more complete understanding of its pharmacological profile for the drug development community.

References

- 1. Imbria Pharmaceuticals Presents Phase 1 and Preclinical Data of IMB-1018972 (IMB-101), an Investigational Cardiac Mitotrope , at the American College of Cardiology 70th Annual Scientific Session & Expo - SV Health Investors [svhealthinvestors.com]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel pre-clinical methodologies for pharmacokinetic drug-drug interaction studies: spotlight on "humanized" animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imbria.com [imbria.com]

- 7. Ninerafaxstat - Wikipedia [en.wikipedia.org]

- 8. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Ninerafaxstat on Cardiac Glucose Utilization: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat (B12786360) is a novel cardiac mitotrope currently under investigation for the treatment of heart conditions characterized by energetic imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). As a partial fatty acid oxidation (pFOX) inhibitor, ninerafaxstat induces a metabolic shift in cardiomyocytes, promoting glucose utilization over fatty acid oxidation. This guide provides an in-depth technical overview of the mechanism of action of ninerafaxstat, its quantified impact on cardiac glucose utilization, and the detailed experimental protocols employed in key clinical studies.

Introduction: The Energetic Challenge in the Diseased Heart

The heart is an organ with exceptionally high energy demands, primarily met through the mitochondrial oxidation of fatty acids and glucose to generate adenosine (B11128) triphosphate (ATP).[1][2][3] In pathological states such as heart failure and hypertrophic cardiomyopathy, the heart's metabolic flexibility is often impaired.[4] An over-reliance on fatty acid oxidation, which is less oxygen-efficient than glucose oxidation, can lead to a state of energetic deficit, contributing to contractile dysfunction.[3][5] Ninerafaxstat is designed to address this by recalibrating the heart's fuel preference towards the more oxygen-sparing glucose pathway.[1][2][5][6]

Mechanism of Action: Shifting the Metabolic Paradigm

Ninerafaxstat functions as a partial fatty acid oxidation (pFOX) inhibitor.[1][2] It is a prodrug with three metabolically active metabolites. Its primary mechanism involves the direct competitive inhibition of 3-ketoacyl-coenzyme A thiolase, the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[7] By impeding this crucial step, ninerafaxstat reduces the heart's capacity to metabolize fatty acids for energy. This reduction in fatty acid oxidation alleviates the inhibition that high rates of fatty acid metabolism typically exert on glucose oxidation pathways. Consequently, there is an increased uptake and oxidation of glucose to meet the heart's energy demands.[8][9] This metabolic reprogramming leads to more efficient ATP production per molecule of oxygen consumed, which is particularly beneficial in conditions of myocardial ischemia or energetic compromise.[3][7]

Caption: Ninerafaxstat inhibits 3-ketoacyl-CoA thiolase, reducing fatty acid oxidation and promoting glucose oxidation for more efficient ATP production.

Quantified Impact on Cardiac Metabolism and Function

Clinical trials, notably the IMPROVE-DiCE and IMPROVE-HCM studies, have provided quantitative evidence of ninerafaxstat's impact on cardiac metabolism and function.

Data from the IMPROVE-DiCE Trial

The IMPROVE-DiCE trial, a Phase 2a, open-label, mechanistic study, evaluated the effects of ninerafaxstat (200mg twice daily) in patients with cardio-metabolic syndromes.[8]

| Parameter | Baseline (Median [IQR]) | Post-Treatment Change | p-value |

| Myocardial Energetics (PCr/ATP ratio) | 1.6 [1.4, 2.1] | 32% improvement | <0.01 |

| Myocardial Triglyceride Content | 2.2% [1.5, 3.2] | 34% reduction | 0.03 |

| Pyruvate Dehydrogenase (PDH) Flux | - | 45% increase (mean) | 0.08 (trend) |

| Peak Diastolic Strain Rate | 0.86/s [0.82, 1.06] | 10% improvement | <0.05 |

| Peak LV Filling Rate | - | 11% improvement | <0.05 |

Data sourced from the IMPROVE-DiCE trial.[6][8]

Data from the IMPROVE-HCM Trial

The IMPROVE-HCM trial was a Phase 2, randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of ninerafaxstat (200 mg twice daily for 12 weeks) in patients with symptomatic non-obstructive hypertrophic cardiomyopathy.[9][10]

| Parameter | Ninerafaxstat vs. Placebo (LS Mean Difference) | 95% Confidence Interval | p-value |

| Ventilatory Efficiency (VE/VCO2 slope) | -2.1 | -3.6 to -0.6 | 0.005 |

| KCCQ-CSS (Overall Population) | 3.2 | -2.9 to 9.2 | 0.2 |

| KCCQ-CSS (Baseline KCCQ-CSS ≤ 80) | 9.4 | 0.3 to 18.5 | 0.04 |

| KCCQ-CSS (Baseline NYHA Class III) | 13.6 | 1.4 to 25.9 | 0.03 |

| Left Atrial Size | -0.20 mm | - | 0.01 |

Data sourced from the IMPROVE-HCM trial.[6][9]

Experimental Protocols

The following sections detail the methodologies used in the clinical trials to assess the impact of ninerafaxstat on cardiac glucose utilization and overall cardiac function.

IMPROVE-DiCE Trial Protocol

-

Study Design: A Phase 2a, single-center, open-label, mechanistic trial.

-

Participants: 21 individuals with cardio-metabolic syndromes.

-

Intervention: 200mg of ninerafaxstat administered orally twice daily for four or eight weeks.[8]

-

Assessments: Myocardial energetics, metabolism, and function were evaluated pre- and post-treatment using magnetic resonance imaging (MRI), 31P- and 1H-magnetic resonance spectroscopy (MRS), and hyperpolarized [1-13C]pyruvate MRS.[8]

Caption: Workflow of the IMPROVE-DiCE trial, including pre- and post-treatment metabolic and functional assessments.

-

Hyperpolarized [1-13C]pyruvate Magnetic Resonance Spectroscopy (MRS): This advanced imaging technique was utilized to non-invasively assess in-vivo pyruvate dehydrogenase (PDH) flux, a key indicator of glucose oxidation. The protocol involves the infusion of a hyperpolarized [1-13C]pyruvate solution, which enhances the MR signal by several orders of magnitude, allowing for real-time tracking of its metabolic conversion to [1-13C]bicarbonate. The rate of this conversion is directly proportional to PDH activity.[8]

-

31-Phosphorus Magnetic Resonance Spectroscopy (31P-MRS): This method was employed to measure the ratio of phosphocreatine (B42189) to ATP (PCr/ATP), a critical marker of myocardial energy status. A lower PCr/ATP ratio is indicative of an energy deficit in the heart.[8]

-

1-Proton Magnetic Resonance Spectroscopy (1H-MRS): 1H-MRS was used to quantify myocardial triglyceride content, providing a measure of myocardial steatosis.[8]

IMPROVE-HCM Trial Protocol

-

Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[2]

-

Participants: 67 patients with symptomatic non-obstructive hypertrophic cardiomyopathy.[2]

-

Intervention: Oral administration of ninerafaxstat 200 mg twice daily or placebo for 12 weeks.[2]

-

Assessments: The primary endpoint was safety and tolerability. Secondary efficacy outcomes included changes in functional capacity, health status, and cardiac biomarkers.[9]

Caption: Workflow of the IMPROVE-HCM trial, a randomized, placebo-controlled study assessing ninerafaxstat in nHCM patients.

-

Cardiopulmonary Exercise Testing (CPET): CPET was used to objectively measure changes in exercise capacity. The ventilatory efficiency (VE/VCO2 slope) was a key parameter, reflecting the relationship between minute ventilation and carbon dioxide production during exercise. An improvement in this slope indicates more efficient cardiac and pulmonary function.[9]

-

Kansas City Cardiomyopathy Questionnaire (KCCQ): This patient-reported outcome measure was used to assess the impact of treatment on the symptoms, physical limitations, and quality of life of individuals with heart failure.[9]

-

Echocardiography: Standard echocardiographic measurements, including left atrial size, were performed to evaluate cardiac structure and function. A reduction in left atrial size can be indicative of improved diastolic function.[11]

Conclusion

Ninerafaxstat represents a targeted therapeutic approach to correcting the underlying energetic abnormalities in certain cardiac diseases. By inhibiting fatty acid oxidation, it effectively shifts the heart's metabolism towards more efficient glucose utilization. The quantitative data from clinical trials demonstrate that this metabolic modulation translates into improvements in myocardial energetics, cardiac function, and patient-reported outcomes. The detailed experimental protocols, particularly the use of advanced imaging techniques like hyperpolarized MRS, have been instrumental in elucidating the in-vivo mechanism of action of ninerafaxstat. Further investigation in larger, Phase 3 trials is warranted to confirm these promising findings.[6]

References

- 1. Ninerafaxstat for Hypertrophic Cardiomyopathy · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. IMPROVE-HCM: Novel Ninerafaxstat Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]

- 3. biorxiv.org [biorxiv.org]

- 4. scilit.com [scilit.com]

- 5. Ninerafaxstat in the Treatment of Cardiometabolic Disease: Shifting Metabolic Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ninerafaxstat in the Treatment of Diabetic Cardiomyopathy and Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Phase 2 results for cardiac mitotrope in patients with nonobstructive HCM - - PACE-CME [pace-cme.org]

- 10. Safety and Efficacy of Ninerafaxstat in Nonobstructive HCM - American College of Cardiology [acc.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Ninerafaxstat Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ninerafaxstat is an investigational cardiac mitotrope designed to address the energetic imbalance observed in certain cardiovascular diseases. As a partial fatty acid oxidation (pFOX) inhibitor, Ninerafaxstat shifts the heart's primary energy metabolism from fatty acid oxidation towards the more oxygen-efficient pathway of glucose oxidation. This metabolic switch is intended to improve cardiac function, particularly in conditions of myocardial ischemia and heart failure. One publication has identified the direct molecular target of Ninerafaxstat as the enzyme 3-ketoacyl-CoA thiolase (3-KAT), which catalyzes the final step of the β-oxidation spiral.

These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular effects of Ninerafaxstat trihydrochloride. The described methodologies are based on established principles for evaluating pFOX inhibitors.

Mechanism of Action: Shifting Cardiac Metabolism

The primary mechanism of Ninerafaxstat involves the partial inhibition of fatty acid oxidation in cardiomyocytes. This leads to a reciprocal increase in glucose oxidation, ultimately enhancing the efficiency of ATP production per unit of oxygen consumed.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described in vitro assays.

Table 1: Inhibition of 3-Ketoacyl-CoA Thiolase (3-KAT) Activity

| Compound | IC50 (µM) | Assay Type |

| Ninerafaxstat | [Insert Value] | Spectrophotometric |

| Positive Control | [Insert Value] | Spectrophotometric |

Table 2: Effect on Fatty Acid Oxidation in Cardiomyocytes

| Compound (Concentration) | Fatty Acid Oxidation (% of Control) |

| Vehicle Control | 100 |

| Ninerafaxstat (0.1 µM) | [Insert Value] |

| Ninerafaxstat (1 µM) | [Insert Value] |

| Ninerafaxstat (10 µM) | [Insert Value] |

| Positive Control (e.g., Etomoxir) | [Insert Value] |

Table 3: Impact on Cardiomyocyte Oxygen Consumption Rate (OCR)

| Treatment | Basal OCR (% of Control) | OCR after Palmitate Injection (% of Control) |

| Vehicle Control | 100 | 100 |

| Ninerafaxstat (1 µM) | [Insert Value] | [Insert Value] |

| Positive Control | [Insert Value] | [Insert Value] |

Table 4: Cytotoxicity in Human Cardiomyocytes (e.g., AC16 or iPSC-CMs)

| Compound | CC50 (µM) | Assay |

| Ninerafaxstat | [Insert Value] | MTT/LDH Release |

| Positive Control | [Insert Value] | MTT/LDH Release |

Experimental Protocols

Protocol 1: 3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay (Biochemical Assay)

This assay spectrophotometrically measures the activity of 3-KAT and the inhibitory effect of Ninerafaxstat.

Materials:

-

Purified 3-ketoacyl-CoA thiolase (cardiac isoform)

-

Acetoacetyl-CoA (or other suitable 3-ketoacyl-CoA substrate)

-

Coenzyme A (CoA)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

Ninerafaxstat trihydrochloride

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

Dissolve DTNB in the Tris-HCl buffer to a final concentration of 1 mM.

-

Prepare stock solutions of acetoacetyl-CoA and CoA in water.

-

Prepare a stock solution of Ninerafaxstat trihydrochloride in a suitable solvent (e.g., DMSO or water) and create a serial dilution.

-

-

Assay Setup:

-

In a 96-well plate, add 150 µL of the DTNB/Tris-HCl buffer to each well.

-

Add 10 µL of the Ninerafaxstat serial dilutions or vehicle control to the respective wells.

-

Add 10 µL of the purified 3-KAT enzyme solution to each well.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

-

-

Reaction Initiation:

-

Start the reaction by adding a mixture of 10 µL of acetoacetyl-CoA and 10 µL of CoA to each well.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the rate of CoA-SH formation, which reacts with DTNB.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition against the logarithm of Ninerafaxstat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Fatty Acid Oxidation in Intact Cardiomyocytes

This protocol measures the rate of fatty acid oxidation in cultured cardiomyocytes by quantifying the production of tritiated water from radiolabeled fatty acids.

Materials:

-

Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) or a relevant cardiomyocyte cell line (e.g., AC16)

-

Cell culture medium

-

[9,10-³H]-palmitic acid complexed to bovine serum albumin (BSA)

-

Ninerafaxstat trihydrochloride

-

Perchloric acid

-

Activated charcoal

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Plate cardiomyocytes in 24-well plates and culture until confluent.

-

Prepare working solutions of Ninerafaxstat in culture medium.

-

Aspirate the old medium and replace it with medium containing different concentrations of Ninerafaxstat or vehicle control.

-

Pre-incubate the cells for 1-2 hours at 37°C.

-

-

Fatty Acid Oxidation Assay:

-

Prepare the assay medium containing [³H]-palmitic acid-BSA complex.

-

After pre-incubation, replace the treatment medium with the [³H]-palmitic acid-containing medium.

-

Incubate for 2-4 hours at 37°C.

-

-

Sample Processing:

-

Stop the reaction by adding ice-cold perchloric acid to each well to precipitate proteins.

-

Transfer the supernatant to a new tube.

-

Add an activated charcoal slurry to the supernatant to remove un-metabolized [³H]-palmitic acid.

-

Centrifuge to pellet the charcoal.

-

-

Measurement:

-

Transfer an aliquot of the final supernatant (containing ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein content of each well (determined by a separate protein assay like BCA).

-

Express the results as a percentage of the vehicle-treated control.

-

Protocol 3: Cellular Respiration Analysis using Seahorse XF Analyzer

This assay measures the oxygen consumption rate (OCR) in real-time to assess the impact of Ninerafaxstat on fatty acid oxidation-dependent respiration.

Materials:

-

Cardiomyocytes

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with L-carnitine and glucose

-

Palmitate-BSA conjugate

-

Ninerafaxstat trihydrochloride

-

Other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding:

-

Seed cardiomyocytes in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.

-

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

Prepare the assay medium. For a fatty acid oxidation assay, use a substrate-limited medium and provide palmitate-BSA as the primary fuel source.

-

Prepare a utility plate with Ninerafaxstat, vehicle control, and other compounds for injection.

-

-

Cell Treatment:

-

One hour before the assay, replace the culture medium with the prepared assay medium.

-

Place the cell plate in a non-CO₂ incubator at 37°C for one hour.

-

-

Seahorse XF Assay:

-

Calibrate the instrument with the hydrated sensor cartridge.

-

Load the cell plate into the Seahorse XF Analyzer.

-

Measure the basal oxygen consumption rate (OCR).

-

Inject Ninerafaxstat or vehicle control and monitor the change in OCR.

-

Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.

-

-

Data Analysis:

-

The Seahorse XF software calculates OCR in real-time.

-

Normalize the data to cell number or protein content.

-

Compare the OCR of Ninerafaxstat-treated cells to the vehicle control to determine the effect on fatty acid oxidation-dependent respiration.

-

Protocol 4: Cytotoxicity Assay

This protocol assesses the potential cytotoxic effects of Ninerafaxstat on cardiomyocytes.

Materials:

-

Cardiomyocytes

-

96-well cell culture plates

-

Ninerafaxstat trihydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cardiomyocytes in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of Ninerafaxstat for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

LDH Assay:

-

Collect the cell culture supernatant.

-

Perform the LDH release assay according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

-

Data Analysis:

-

For the MTT assay, express the results as a percentage of the viable cells in the vehicle control.

-

For the LDH assay, express the results as a percentage of the maximum LDH release (from a lysis control).

-

Plot the percentage of viability or cytotoxicity against the logarithm of Ninerafaxstat concentration to determine the CC50 (50% cytotoxic concentration).

-

Application Notes and Protocols for In Vivo Evaluation of Ninerafaxstat in Heart Failure Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical framework and practical guidance for utilizing Ninerafaxstat in preclinical in vivo models of heart failure. The protocols outlined are based on established methodologies for evaluating partial fatty acid oxidation (pFOX) inhibitors in relevant animal models of cardiac dysfunction.

Introduction to Ninerafaxstat and its Mechanism of Action

Ninerafaxstat is a novel cardiac mitotrope designed to address the energetic imbalance observed in heart failure.[1] The healthy heart primarily relies on the beta-oxidation of fatty acids for adenosine (B11128) triphosphate (ATP) production.[2] However, in the failing heart, this process can become less efficient, leading to an energy deficit and the accumulation of toxic lipid intermediates.[3]

Ninerafaxstat acts as a partial fatty acid oxidation (pFOX) inhibitor.[4] Its primary mechanism involves the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[1] This inhibition leads to a metabolic shift in cardiomyocytes, promoting the utilization of glucose for energy production.[2][4] Glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, thereby enhancing cardiac efficiency, particularly under conditions of ischemic or metabolic stress.[1][5] This metabolic switch is intended to improve myocardial energetics, enhance cardiac function, and alleviate symptoms associated with heart failure.[1][2]

Signaling Pathway of Ninerafaxstat's Action

The therapeutic effect of Ninerafaxstat is rooted in its ability to modulate the energy substrate preference of the cardiomyocyte.

Preclinical In Vivo Models for Heart Failure Research

While specific preclinical data for Ninerafaxstat is not extensively published, its class of pFOX inhibitors has been evaluated in various animal models of heart failure. The choice of model depends on the specific aspect of heart failure being investigated (e.g., pressure overload, ischemia-reperfusion). A commonly used and well-characterized model is the pressure-overload induced heart failure model.

Pressure-Overload Induced Heart Failure Model

This model is highly relevant for studying interventions aimed at improving cardiac energetics and function in the context of chronic stress, mimicking conditions like hypertension and aortic stenosis.

Experimental Protocol: Evaluation of Ninerafaxstat in a Murine Pressure-Overload Model

This protocol describes a representative study to assess the efficacy of Ninerafaxstat in a transverse aortic constriction (TAC) mouse model of heart failure.

I. Animal Model and Study Design

-

Animals: 10-12 week old male C57BL/6J mice.

-

Acclimatization: Acclimatize animals for at least 7 days prior to any procedures.

-

Randomization: Randomly assign mice to the following groups:

-

Sham + Vehicle

-

TAC + Vehicle

-

TAC + Ninerafaxstat (low dose)

-

TAC + Ninerafaxstat (high dose)

-

-

Surgical Procedure (TAC):

-

Anesthetize the mouse (e.g., isoflurane).

-

Perform a thoracotomy to expose the aortic arch.

-

Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around a blunt needle (e.g., 27-gauge) to create a standardized stenosis.

-

Remove the needle to allow for blood flow through the constricted aorta.

-

Suture the chest wall and skin.

-

The sham group will undergo the same surgical procedure without the aortic ligation.

-

-

Post-operative Care: Provide appropriate analgesia and monitor the animals closely for recovery.

-

Drug Administration:

-

Commence treatment with Ninerafaxstat or vehicle 1-week post-surgery.

-

Administration can be via oral gavage, once or twice daily, for a period of 4-8 weeks. The exact dose and frequency should be determined in preliminary dose-ranging studies.

-

Vehicle should be the same solvent used to dissolve Ninerafaxstat.

-

II. In Vivo Functional Assessment

Echocardiography: Perform echocardiography at baseline (before TAC), and at specified time points post-TAC (e.g., 2, 4, and 8 weeks) to assess cardiac function.

Table 1: Echocardiographic Parameters for Cardiac Function Assessment

| Parameter | Description | Relevance to Heart Failure |

| Left Ventricular Ejection Fraction (LVEF) | Percentage of blood leaving the left ventricle with each contraction. | Key indicator of systolic function; often reduced in heart failure with reduced EF. |

| Fractional Shortening (FS) | A measure of the change in left ventricular diameter during contraction. | Another measure of systolic function. |